molecular formula C5H2Cl2N2O B1343909 4,6-Dichloropyrimidine-2-carbaldehyde CAS No. 684220-28-8

4,6-Dichloropyrimidine-2-carbaldehyde

Cat. No. B1343909
CAS RN: 684220-28-8
M. Wt: 176.99 g/mol
InChI Key: HIMKWMSBWDZYRB-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2-carbaldehyde is a pharmaceutical intermediate and a heterocyclic compound . It has a molecular formula of C5H2Cl2N2O and a molecular weight of 176.98800 .


Synthesis Analysis

The synthesis of 4,6-dichloropyrimidines can be achieved by the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves a rapid, one-pot, catalyst-free approach to novel benzofuran-fused pyrido [4,3- d ]pyrimidines via a cascade S N Ar/cyclization/condensation reaction through 2- (2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrimidine-2-carbaldehyde consists of a pyrimidine ring which is a heterocyclic compound. The pyrimidine ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with a carbaldehyde group .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropyrimidine-2-carbaldehyde include aromatic nucleophilic substitution reactions. These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines. This process involves tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

4,6-Dichloropyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Synthesis of N-terminal Surrogate

4,6-Dichloropyrimidine-5-carboxaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Production of Halopyrimidines

Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

Regioselective Dechlorination

Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

Microwave-assisted Synthesis of Pyrazolo Pyrimidines

Microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde is under solvent-free conditions .

Sonogashira Cross-Coupling Reaction

A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction of 2,4-diamino-6-iodopyrimidine using Pd (PPh3)2Cl2 as catalyst .

Aromatic Nucleophilic Substitution Reactions

The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole .

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloropyrimidine-2-carbaldehyde is the pyrimidine core, which is a significant class of heterocyclic systems . This compound is particularly effective when functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Mode of Action

The compound interacts with its targets through aromatic nucleophilic substitution reactions . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This interaction results in amination, solvolysis, and condensation processes .

Biochemical Pathways

The affected pathways involve the synthesis of pyrimidine-based compounds . The compound’s interaction with its targets leads to the building of pyrimidine-based compound precursors of N-heterocyclic systems . This process is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Result of Action

The result of the compound’s action is the production of unexpected aromatic nucleophilic substitution reaction products . These products are the result of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Action Environment

The action of 4,6-Dichloropyrimidine-2-carbaldehyde is influenced by environmental factors. The reactions it participates in occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions also play a role in these reactions .

properties

IUPAC Name

4,6-dichloropyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKWMSBWDZYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623168
Record name 4,6-Dichloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidine-2-carbaldehyde

CAS RN

684220-28-8
Record name 4,6-Dichloropyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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